molecular formula C10H11N B15072600 2-Methyl-1,2-dihydroisoquinoline CAS No. 14990-40-0

2-Methyl-1,2-dihydroisoquinoline

Cat. No.: B15072600
CAS No.: 14990-40-0
M. Wt: 145.20 g/mol
InChI Key: AKIKYWSEBGSZBD-UHFFFAOYSA-N
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Description

Historical Context and Early Investigations of Dihydroisoquinoline Scaffolds

The exploration of isoquinoline (B145761) and its derivatives dates back to the late 19th century, with the parent isoquinoline first isolated from coal tar in 1885. The subsequent investigation into its partially saturated forms, the dihydroisoquinolines, was a natural progression. Early research was heavily influenced by the discovery of numerous isoquinoline alkaloids in plants, many of which possess significant physiological activity.

The development of synthetic methodologies to construct the dihydroisoquinoline core was a pivotal moment in organic chemistry. Seminal reactions such as the Bischler-Napieralski reaction and the Pictet-Spengler synthesis emerged as powerful tools for creating 3,4-dihydroisoquinolines and 1,2,3,4-tetrahydroisoquinolines, respectively. organic-chemistry.org These methods, often employing mild conditions, opened the door for the laboratory synthesis of a vast array of isoquinoline-based structures, including those found in nature. More recently, modified procedures like the Fujioka/Kita conditions for the Pomeranz-Fritsch cyclization have expanded the scope for preparing 1,2-dihydroisoquinolines, which are often challenging to synthesize due to their reactivity. nih.gov

Significance of the Dihydroisoquinoline Core in Synthetic and Medicinal Chemistry

The dihydroisoquinoline framework is a privileged scaffold in both synthetic and medicinal chemistry due to its prevalence in a wide range of biologically active compounds. researchgate.net Isoquinoline alkaloids, which often contain a dihydro- or tetrahydroisoquinoline core, exhibit a broad spectrum of pharmacological activities.

The synthetic utility of the dihydroisoquinoline core is vast. These compounds serve as crucial intermediates in the total synthesis of complex natural products and in the creation of novel molecular architectures. researchgate.net Their inherent reactivity allows for further functionalization, leading to a diverse library of derivatives. For instance, N-substituted tetrahydroisoquinolines have been investigated as antagonists for various receptors. nih.gov The development of new synthetic methods, such as photocatalytic strategies for producing dihydroisoquinolinediones, continues to highlight the importance of this structural motif. rsc.org

Scope and Research Trajectory of 2-Methyl-1,2-dihydroisoquinoline Studies

Direct and extensive research focused specifically on this compound is not widely documented in publicly available literature. However, the study of N-alkylation on the isoquinoline core is a common strategy in medicinal chemistry to modulate the biological activity and physicochemical properties of a compound.

The research trajectory for this compound can be inferred from studies on related N-substituted isoquinoline derivatives. For example, N-aryl-3,4-dihydroisoquinoline carbothioamide analogs have been synthesized and evaluated for their potential as urease inhibitors. acs.org Furthermore, the synthesis of various 5-methylidene 1,2-dihydrochromeno[3,4-f]quinoline derivatives has been explored for their activity as progesterone (B1679170) receptor modulators. nih.gov

The synthesis of this compound would likely involve the N-methylation of a pre-formed 1,2-dihydroisoquinoline (B1215523) ring system. The reactivity and stability of the resulting N-methylated product would be of key interest. Based on related structures, it is plausible that this compound could serve as a building block for more complex molecules or be investigated for its own potential biological activities. The lack of extensive research presents an opportunity for future investigations into the fundamental properties and potential applications of this specific N-methylated dihydroisoquinoline.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14990-40-0

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

2-methyl-1H-isoquinoline

InChI

InChI=1S/C10H11N/c1-11-7-6-9-4-2-3-5-10(9)8-11/h2-7H,8H2,1H3

InChI Key

AKIKYWSEBGSZBD-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=CC=CC=C2C=C1

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 1,2 Dihydroisoquinoline and Its Derivatives

Established Synthetic Routes to 2-Methyl-1,2-dihydroisoquinoline

The formation of this compound often begins with the corresponding quaternary isoquinolinium salt. These salts serve as activated precursors for reduction or addition reactions.

Conversion of 2-Methylisoquinolinium Hydroxide (B78521) to 1-Hydroxy-2-methyl-1,2-dihydroisoquinoline

Quaternary N-methylisoquinolinium salts undergo a reversible reaction with hydroxide ions to form a covalent adduct known as a pseudobase. In an aqueous alkaline solution, the 2-methylisoquinolinium cation exists in equilibrium with 1-hydroxy-2-methyl-1,2-dihydroisoquinoline.

The mechanism involves the nucleophilic attack of a hydroxide ion (OH⁻) at the electrophilic C1 position of the 2-methylisoquinolinium ring. The positive charge on the nitrogen atom enhances the electrophilicity of the adjacent carbon atoms, particularly C1, making it susceptible to nucleophilic addition. This addition disrupts the aromaticity of the pyridine (B92270) ring, leading to the formation of the non-aromatic 1,2-dihydroisoquinoline (B1215523) derivative. The reaction is a classic example of nucleophilic addition to a heteroaromatic cation.

Methylation Procedures for Dihydroisoquinolines

The introduction of a methyl group at the nitrogen atom is a key step in activating the isoquinoline (B145761) system. For pre-existing 1,2-dihydroisoquinolines, N-methylation can be achieved through standard procedures. One common method involves reaction with an alkylating agent like methyl iodide (CH₃I) in the presence of a base. mdpi.com The base deprotonates the nitrogen of the secondary amine in the dihydroisoquinoline, generating a more nucleophilic species that subsequently undergoes an Sₙ2 reaction with methyl iodide to form the N-methylated product. mdpi.com

Alternatively, reductive amination of isoquinoline itself can be employed to produce N-methylated dihydro- and tetrahydroisoquinolines. youtube.com

Functionalization and Derivatization Strategies at Key Positions

The 2-methylisoquinolinium salt is an excellent electrophile, enabling a variety of functionalization reactions, particularly at the C1 position. These reactions provide a powerful means to introduce diverse substituents onto the dihydroisoquinoline framework.

Nucleophilic Addition Reactions at C1 of 2-Methylisoquinolinium Salts

The most significant strategy for derivatizing the this compound system involves the nucleophilic addition to its quaternary salt precursor. The C1 position is highly activated towards attack by a wide range of carbon- and heteroatom-based nucleophiles. researchgate.net This addition reaction is a fundamental process for constructing substituted 1,2-dihydroisoquinolines.

Silicon-based reagents are effective tools for delivering nucleophiles to electrophilic centers. Their use often results in mild reaction conditions and high efficiency.

Cyanomethyl Introduction : The introduction of a cyano group at the C1 position can be achieved using trimethylsilyl (B98337) cyanide (TMSCN). wikipedia.org This reagent serves as a convenient and less hazardous alternative to hydrogen cyanide. wikipedia.org The reaction typically proceeds in the presence of an activating agent, such as a Lewis acid or dimethylcarbamoyl chloride, which enhances the electrophilicity of the isoquinolinium salt. wikipedia.org The nucleophilic cyanide attacks the C1 carbon, yielding 1-cyano-2-methyl-1,2-dihydroisoquinoline. The low diastereoselectivity sometimes observed in these reactions is attributed to the high reactivity of the nucleophile, with reaction rates approaching the limits of diffusion control. sigmaaldrich.com

Ethoxycarbonylmethyl Introduction : The introduction of an ester-containing side chain can be accomplished via a Reformatsky-type reaction. wikipedia.orgpsiberg.com In this process, an α-halo ester, such as ethyl bromoacetate, is treated with metallic zinc to form an organozinc reagent, often referred to as a Reformatsky enolate. wikipedia.orgadichemistry.com This enolate is a soft nucleophile that readily adds to the C1 position of the 2-methylisoquinolinium salt. Subsequent workup yields 1-(ethoxycarbonylmethyl)-2-methyl-1,2-dihydroisoquinoline. The use of zinc is crucial as the resulting organozinc reagents are generally less reactive than Grignard or organolithium reagents, preventing undesired side reactions. wikipedia.orgrecnotes.com

Reaction TypeReagentFunctional Group IntroducedProduct Class
CyanationTrimethylsilyl Cyanide (TMSCN)-CN1-Cyano-1,2-dihydroisoquinoline
Reformatsky ReactionEthyl Bromoacetate + Zn-CH₂COOEt1-(Ethoxycarbonylmethyl)-1,2-dihydroisoquinoline

The reaction involving alkyl halides can proceed through two distinct pathways depending on the nature of the isoquinoline species.

Addition of Organometallic Reagents : Alkyl halides can be converted into more potent nucleophiles, such as Grignard reagents (R-MgX), before reacting with the 2-methylisoquinolinium salt. byjus.com Grignard reagents are powerful carbon-based nucleophiles that readily add to the electrophilic C1 position of the isoquinolinium cation. masterorganicchemistry.comlibretexts.org This reaction provides a direct route to 1-alkyl-2-methyl-1,2-dihydroisoquinolines. The reaction must be performed under anhydrous conditions as Grignard reagents are strong bases and will react with any acidic protons. libretexts.orgmasterorganicchemistry.com

Alkylation of the Enamine Form : The neutral this compound molecule exists as an enamine. Enamines are nucleophilic at their β-carbon (C4 in this case) and can be alkylated directly using reactive alkyl halides, a process known as the Stork enamine alkylation. libretexts.orgwikipedia.org This reaction typically works best with activated halides such as allyl, benzyl, or propargyl halides. wikipedia.orgmasterorganicchemistry.com The enamine attacks the alkyl halide in an Sₙ2 fashion to form a C4-alkylated iminium salt intermediate, which can then be hydrolyzed to an aldehyde or ketone if derived from a carbonyl compound. libretexts.orgmychemblog.com This method allows for functionalization at the C4 position rather than the C1 position.

Reaction PathwayReactant SpeciesAlkylating AgentPosition of Functionalization
Grignard Addition2-Methylisoquinolinium SaltR-MgX (from R-X)C1
Stork Enamine AlkylationThis compoundReactive R-X (e.g., Allyl-Br)C4

Preparation of 4-Substituted Isoquinolines from 4-Lithioisoquinoline Precursors

The introduction of substituents at the C4-position of the isoquinoline nucleus is a key transformation in the synthesis of diverse derivatives. One effective, though indirect, approach involves the generation of a reactive intermediate that facilitates subsequent electrophilic attack at the C4-position. While direct 4-lithiation of isoquinoline is challenging, related methods proceed through intermediates that behave as synthetic equivalents of a 4-lithioisoquinoline.

A notable strategy involves the reaction of an N-tert-butyl-o-tolualdimine with an organolithium reagent, such as n-butyllithium, to generate a benzylic anion. This anion can then react with a nitrile (R-C≡N) to form a complex intermediate. This intermediate, upon standing in solution at low temperatures, is believed to form a 1-tert-butylamino-1,2-dihydroisoquinoline anion. This anionic species can then be trapped at the C4 position with an electrophile. For instance, quenching this intermediate with methyl iodide introduces a methyl group at the C4 position. A subsequent acidic workup leads to the elimination of the tert-butylamine (B42293) group and aromatization, yielding the 4-substituted isoquinoline. harvard.edu

This sequence allows for the construction of highly substituted isoquinolines in a convergent manner. harvard.edu For example, the reaction of the lithiated o-tolualdehyde tert-butylimine with benzonitrile, followed by trapping with methyl iodide and an acidic workup, provides 4-methyl-3-phenylisoquinoline (B1624554) in an 80% yield. harvard.edu This method's versatility is further demonstrated by varying the electrophile used for the C4-trapping step. Using hexachloroethane (B51795) as the electrophile can lead to the formation of 4-chloroisoquinolines. harvard.edu

Another related concept involves the addition of alkyllithium reagents to the C1 position of an isoquinoline. This creates an adduct that can subsequently react with an electrophile at the C4 position, although this can sometimes lead to products like 4,4'-biisoquinolines. harvard.edu

A more recent, metal-free approach to C4-alkylation of isoquinolines utilizes a temporary dearomatization strategy. In this method, isoquinoline reacts with benzoic acid to form a 1,2-dihydroisoquinoline intermediate in situ. This nucleophilic intermediate then reacts with an electrophile, such as a vinyl ketone, at the C4 position. Subsequent elimination of benzoic acid restores aromaticity and yields the C4-alkylated isoquinoline product. nih.gov

Table 1: Synthesis of 4-Substituted Isoquinolines

Starting Materials Reagents Product Yield
o-Tolualdehyde tert-butylimine, Benzonitrile 1) n-BuLi, 2) Methyl Iodide, 3) TFA 4-Methyl-3-phenylisoquinoline 80% harvard.edu

Formation of 1-Oxo-2-methyl-1,2-dihydroisoquinoline (2-Methyl-1(2H)-isoquinolone) Analogs

2-Methyl-1(2H)-isoquinolone, also known as N-methylisocarbostyril, is a core structure in medicinal chemistry research. lookchem.com Several synthetic methods have been developed to access this scaffold and its substituted analogs.

A classical and effective method for preparing 3-substituted 1(2H)-isoquinolinones involves the condensation of dilithiated N-arylmethylbenzamides with esters. A more direct route utilizes the reaction of dilithiated 2-methyl-N-arylbenzamides or related hydrazides with various electrophiles to construct the heterocyclic ring system. acs.org

For example, the synthesis of 3-arylisoquinolines, which can be precursors to or analogs of 1-oxo derivatives, has been explored for their potential antitumor activities. acs.org The synthesis often begins with o-toluoyl chloride and a substituted aniline (B41778) to form an amide, which is then subjected to cyclization conditions.

Another approach involves the oxidation of 2-alkyl(acyl)-3,4-dihydroisoquinolinones. These precursors can be oxidized using potassium permanganate (B83412) to yield the corresponding 2-alkyl-1(2H)-isoquinolinones. acs.org

Furthermore, the synthesis of methyl 2-aryl-1,2-dihydroisoquinoline-3-carboxylates has been achieved through an oxidation-dehydration sequence. This process starts with methyl 2-aryl-1,2,3,4-tetrahydroisoquinoline-3-carboxylates, which are treated with N-bromosuccinimide (NBS). Subsequent heating in the presence of an acid catalyst promotes the formation of the 1,2-dihydroisoquinoline ring system. researchgate.net This reaction proceeds through the formation of an aminal intermediate, which then dehydrates and undergoes a prototropic shift to afford the final product. researchgate.net

Table 2: Synthesis of 2-Methyl-1(2H)-isoquinolone Analogs

Precursor Reagents Product Yield
Methyl 2-(4-bromophenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate 1) NBS, 2) Acid catalyst (heat) Methyl 2-(4-bromophenyl)-1,2-dihydroisoquinoline-3-carboxylate 18% researchgate.net

General Strategies for Introducing Diverse Substituents

The development of robust synthetic methodologies allows for the introduction of a wide array of substituents onto the isoquinoline core, leading to a vast chemical space for drug discovery and materials science.

Multicomponent reactions (MCRs) have emerged as powerful tools for the rapid assembly of complex molecular architectures from simple starting materials in a single pot. One such strategy for creating highly substituted isoquinolines involves the assembly of up to four components in one operation. harvard.edu This can be achieved by utilizing substrates with ortho-directing groups. For instance, a metalated o-tolualdehyde tert-butylimine bearing a directing group can react with a nitrile, and the resulting intermediate can be trapped with multiple electrophiles at different positions before the final aromatization step. harvard.edu

Domino reactions, such as the domino Heck–aza-Michael reaction, provide another efficient route to functionalized tetrahydroisoquinoline derivatives, which can be precursors to dihydroisoquinolines. rsc.org This involves the reaction of a 2-bromophenethylsulfonamide with acryloyl chloride and an amine, leading to highly functionalized products in moderate to excellent yields. rsc.org

Traditional named reactions remain cornerstone strategies for isoquinoline synthesis and can be adapted to produce substituted derivatives.

The Bischler–Napieralski reaction involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent to form a 3,4-dihydroisoquinoline (B110456). This intermediate can then be oxidized to the corresponding isoquinoline or further modified. rsc.org

The Pictet–Spengler reaction condenses a β-phenylethylamine with an aldehyde or ketone, followed by cyclization to form a 1,2,3,4-tetrahydroisoquinoline (B50084). Different variants of this reaction are used to create racemic and asymmetric 1-substituted derivatives. rsc.org

These foundational methods, combined with modern catalytic systems and multicomponent strategies, provide a versatile toolbox for chemists to synthesize a diverse range of substituted this compound derivatives for various scientific applications.

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 1,2 Dihydroisoquinoline

Exploration of Rearrangement and Isomerization Pathways

The structural dynamics of isoquinoline (B145761) derivatives are complex, involving subtle equilibria between different isomeric forms. These transformations are crucial as they can dictate the ultimate outcome of a chemical reaction.

A significant equilibrium in isoquinoline derivatives is the isomerism between the carbinol (or pseudobase) form and the quaternary ammonium (B1175870) hydroxide (B78521) form. rsc.org This transformation can be observed in derivatives like 2-methylisoquinolinium salts when treated with a base. The addition of a hydroxide ion to the C-1 position of the 2-methylisoquinolinium cation results in the formation of the neutral carbinol, 1-hydroxy-2-methyl-1,2-dihydroisoquinoline.

This equilibrium is sensitive to the surrounding chemical environment. The presence of water or alcohol can shift the equilibrium towards the ammonium form, while the addition of an alkali can convert it back to the carbinol form. rsc.org Spectroscopic analysis, particularly UV absorption spectra, in conjunction with conductivity measurements, provides a powerful method for monitoring this transformation. The change from the carbinol to the ammonium base can be followed by observing the shifts in absorption spectra and the increase in conductivity as the concentration of ionic species increases. rsc.org For instance, the conversion of the carbinol to the ammonium form is rapidly accelerated by the addition of hydrochloric acid, leading to spectra identical to that of the corresponding quaternary chloride salt. rsc.org

Reaction Kinetics and Thermodynamic Considerations

The outcome of chemical reactions involving 2-Methyl-1,2-dihydroisoquinoline is governed by the interplay between kinetics and thermodynamics. stanford.eduyoutube.com A reaction may favor the most stable product (thermodynamic control) or the product that is formed most quickly (kinetic control). youtube.com This distinction is critical in synthesis, as reaction conditions such as temperature and reaction time can be manipulated to favor one product over another.

Thermodynamically controlled reactions are typically reversible and allowed to reach equilibrium, resulting in a product distribution that reflects the relative Gibbs free energies of the products. pitt.edu Kinetically controlled reactions, often run at lower temperatures for shorter durations, yield a product ratio determined by the relative energies of the transition states leading to each product. youtube.com The path with the lower activation energy will be faster and its corresponding product will dominate. ox.ac.uk It is possible for the kinetically favored product to be thermodynamically less stable. Understanding these principles allows for the strategic design of reaction pathways to obtain a desired isomer. rsc.org

Regiochemical Control in Functionalization Reactions

Achieving regioselectivity—the control over which position on a molecule reacts—is a central challenge in the synthesis of substituted isoquinolines. The electronic nature of the this compound ring system, along with external reagents and catalysts, plays a decisive role in directing incoming functional groups to specific sites. nih.govnih.gov

The functionalization of the this compound scaffold often involves the attack of a nucleophile. The regioselectivity of this attack is influenced by several key factors:

Electronic Distribution: The inherent electron distribution within the molecule makes certain positions more electrophilic and thus more susceptible to nucleophilic attack. In many isoquinoline systems, the C-1 position is particularly reactive.

Steric Hindrance: The presence of bulky substituents near a potential reaction site can impede the approach of a nucleophile, favoring attack at a less sterically crowded position. lumenlearning.com

Leaving Group Ability: In substitution reactions, the nature of the leaving group on the substrate is crucial. Good leaving groups facilitate the reaction. lumenlearning.com

Nucleophile Strength: Stronger nucleophiles are generally more reactive and may exhibit different selectivity compared to weaker nucleophiles. lumenlearning.com

Catalysis: The use of catalysts, such as Lewis acids, can dramatically alter the regioselectivity. Catalysts can coordinate to the isoquinoline nitrogen or other functional groups, changing the electronic landscape of the molecule and directing the nucleophile to a specific position. acs.orgresearchgate.net

The following table summarizes factors that generally favor specific reaction pathways, which are applicable principles for reactions involving isoquinoline derivatives. lumenlearning.com

FactorFavors SN1 PathwayFavors SN2 Pathway
Alkyl Halide Structure Tertiary > SecondaryMethyl > Primary > Secondary
Nucleophile Weak (non-basic)Strong
Leaving Group Good (e.g., I, Br)Good (e.g., I, Br)
Solvent Polar ProticPolar Aprotic

Many reactions of isoquinoline derivatives are governed by charge-controlled processes, where the interaction between the most electron-rich center of the nucleophile and the most electron-poor center of the electrophile (the isoquinoline derivative) dictates the regiochemical outcome. masterorganicchemistry.com The electrophilicity and nucleophilicity of reactants can be quantified and used to predict reaction outcomes. researchgate.net

The use of Lewis acid catalysts is a prime example of exploiting charge-controlled processes. By coordinating to a heteroatom like the nitrogen in the isoquinoline ring or an oxygen atom in a substituent, a Lewis acid can withdraw electron density, significantly enhancing the electrophilicity of specific carbons in the ring system. researchgate.net This polarization directs the nucleophilic attack to a particular site, thereby controlling the regioselectivity of the functionalization. researchgate.net For example, in related heterocyclic systems, different Lewis acids can even lead to reverse regioselectivity by coordinating to different sites on the molecule, thereby altering which position is the most electrophilic. researchgate.net This highlights the power of catalysts to manipulate charge distribution and steer reaction pathways toward a desired constitutional isomer. acs.org

Advanced Spectroscopic Characterization and Computational Chemistry of 2 Methyl 1,2 Dihydroisoquinoline Systems

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 2-methyl-1,2-dihydroisoquinoline systems. Both ¹³C and ¹H NMR provide critical data on the carbon skeleton and the proton environments within the molecule.

Carbon-13 NMR spectroscopy provides detailed information about the carbon framework of isoquinoline (B145761) and its derivatives. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the differentiation of individual carbons within the molecule. For the parent isoquinoline molecule, the ¹³C NMR chemical shifts have been well-documented. chemicalbook.com

In substituted isoquinolones and related structures, the chemical shifts can be influenced by the nature and position of the substituents. For instance, the presence of a methyl group on the nitrogen atom in this compound will influence the chemical shifts of the adjacent carbon atoms. Generally, carbons in the heterocyclic ring resonate at different fields compared to those in the benzene (B151609) ring. capes.gov.br The carbonyl carbon in isoquinolone derivatives typically appears at a downfield chemical shift, often in the range of 160-170 ppm. Aromatic and olefinic carbons can be distinguished based on their characteristic chemical shift ranges. libretexts.org

Table 1: Representative ¹³C NMR Chemical Shifts for Isoquinoline and Related Derivatives.

Carbon Atom Isoquinoline (ppm) chemicalbook.com 2-Methylquinoline (ppm) spectrabase.com
C1 152.7 -
C2 - 158.0
C3 143.2 122.0
C4 120.5 136.2
C4a 128.8 129.5
C5 126.5 125.7
C6 130.4 127.4
C7 127.4 126.3
C8 127.5 128.9
C8a 135.7 147.6
CH₃ - 25.1

Proton NMR (¹H NMR) spectroscopy is crucial for determining the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling. libretexts.org In 3,4-dihydroisoquinoline (B110456) systems, the protons at C-1 and C-3 can sometimes exhibit anomalous spectra with significant line broadening. ias.ac.in However, in normal spectra, the chemical shifts and coupling constants provide valuable structural information. ias.ac.in

The chemical shifts of protons are influenced by neighboring electronegative atoms and the presence of unsaturated systems. libretexts.org For instance, protons adjacent to the nitrogen atom or a carbonyl group will typically be shifted downfield. The coupling constant (J-value) between adjacent protons is dependent on the dihedral angle between them, which helps in determining the stereochemistry of the molecule. libretexts.orgmiamioh.edu For example, a large coupling constant (typically 10-13 Hz) between two vicinal protons on a six-membered ring often indicates a trans-diaxial relationship. oup.com The analysis of coupling patterns, such as doublets, triplets, and multiplets, allows for the assignment of protons to specific positions within the this compound framework. libretexts.org The concentration of the sample can also influence the chemical shifts in quinoline (B57606) and isoquinoline derivatives due to intermolecular interactions like π-π stacking. uncw.eduuncw.edu

Table 2: Illustrative ¹H NMR Data for Dihydroisoquinoline Derivatives.

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J in Hz)
H-1 ~8.0 s -
H-3 ~7.0 d ~5.0
H-4 ~6.9 d ~5.0
Aromatic H 7.2 - 7.8 m -
N-CH₃ ~3.5 s -

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of molecules by probing the transitions between electronic energy levels. It is particularly useful for studying conjugated systems like isoquinolines.

A bathochromic shift, or red shift, is the shift of an absorption band to a longer wavelength and can be induced by changes in the molecular structure or the solvent environment. wikipedia.org In isoquinoline systems, extending the conjugation or the introduction of certain substituents can lead to a bathochromic shift. fiveable.me The formation of a cation, for example, by protonation of the nitrogen atom, can significantly alter the electronic structure and lead to a bathochromic shift in the UV-Vis spectrum. This is because the positive charge can be delocalized over the aromatic system, lowering the energy of the electronic transitions. Studying these shifts provides information about the electronic properties and reactivity of the molecule. taylorandfrancis.comnih.gov

UV-Vis spectroscopy can be used to differentiate between isomers of isoquinoline derivatives. acs.org Different isomers will have unique electronic environments, leading to distinct absorption spectra. ojp.gov For example, the position and intensity of the absorption bands can vary between constitutional isomers or stereoisomers. The gas-phase absorption spectrum of isoquinoline has been studied extensively, revealing both valence and Rydberg transitions. rsc.orgresearchgate.net These detailed spectra can serve as a fingerprint for the specific isomeric form of a substituted isoquinoline. researchgate.net

Table 3: Typical UV Absorption Maxima (λmax) for Isoquinoline Systems.

Compound/System λmax (nm) Reference
Isoquinoline (in solution) ~217, 266, 317 nist.gov
Isochromene skeleton 215, 276, 340 acs.org

Mass Spectrometry (MS) for Structural Confirmation and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. rsc.org In the context of this compound, MS is used to confirm the molecular formula and to gain insights into the connectivity of the atoms.

The fragmentation of isoquinoline alkaloids under mass spectrometric conditions often follows characteristic pathways. nih.govnih.govresearchgate.net For N-methylated quaternary isoquinolinium compounds, a common fragmentation pathway is the loss of the methyl group ([M-CH₃]⁺). nih.gov Other typical fragmentations include the loss of small neutral molecules like H, HCN, or CO. researchgate.net The analysis of these fragmentation patterns can help to identify the different structural components of the molecule. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the determination of the elemental composition of the parent ion and its fragments. acs.org

Table 4: Common Mass Spectrometric Fragments for Isoquinoline Alkaloids.

Fragmentation Description
[M-CH₃]⁺ Loss of a methyl radical, common for N-methylated compounds. nih.gov
[M-H]⁺ Loss of a hydrogen radical. researchgate.net
[M-HCN]⁺ Loss of a neutral hydrogen cyanide molecule. researchgate.net
[M-CO]⁺ Loss of a neutral carbon monoxide molecule. nih.gov
Retro-Diels-Alder (RDA) Cleavage of the B-ring in certain bisbenzyltetrahydroisoquinoline alkaloids. researchgate.net

Theoretical Chemistry and Quantum Mechanical Studies

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic structure and charge distribution of molecules like this compound. mdpi.com DFT calculations can predict the geometry and electron distribution of the molecule's anion, which is crucial for understanding its reactivity. mdpi.com For instance, in a study on a related quinoline system, DFT calculations at the B3LYP/cc-pVDZ level were used to interpret the direction of methylation by analyzing the electron structure of the corresponding anion. mdpi.com

Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive.

The following table summarizes key parameters derived from computational modeling of molecular electronic structure.

ParameterDescriptionSignificance
Total Energy The total energy of the molecule in its optimized geometry.Used to determine the most stable conformation of the molecule.
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the ability of the molecule to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the ability of the molecule to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Indicates the molecule's excitability and chemical reactivity.
Mulliken Atomic Charges Distribution of electron charge among the atoms in the molecule.Provides insight into the molecule's polarity and reactive sites.

Solvatochromism, the change in the color of a substance when dissolved in different solvents, provides valuable information about the electronic properties of a molecule in its ground and excited states. For molecules with significant charge separation, like hemicyanine dyes which share structural similarities with protonated or substituted dihydroisoquinolines, the surrounding solvent polarity can have a pronounced effect on their absorption and fluorescence spectra.

The Born-Onsager-Marcus model is a theoretical framework used to analyze these solvatochromic shifts. This approach models the solvent as a continuous dielectric medium and considers the electrostatic interactions between the solute's dipole moment and the reaction field of the solvent. By plotting the spectral shifts (in wavenumbers) against a solvent polarity function, which depends on the dielectric constant (ε) and refractive index (n) of the solvent, one can estimate the change in dipole moment upon electronic excitation. researchgate.netresearchgate.net

For example, the Lippert-Mataga equation, a key component of this analysis, relates the Stokes shift (the difference in energy between the absorption and emission maxima) to the change in dipole moment (Δμ) and the Onsager radius of the solute molecule. researchgate.net An increase in the dipole moment upon excitation (μe > μg) typically leads to a red shift (shift to longer wavelengths) in the emission spectrum with increasing solvent polarity. researchgate.netresearchgate.net This indicates that the excited state is more polar than the ground state and is stabilized to a greater extent by polar solvents. researchgate.net

The following table outlines the key components of a solvatochromic analysis based on these models.

ComponentDescriptionApplication
Solvent Polarity Function F(ε, n) A function of the solvent's dielectric constant (ε) and refractive index (n).Used to correlate spectral shifts with solvent polarity.
Lippert-Mataga Plot A plot of the Stokes shift versus the solvent polarity function.The slope of this plot is proportional to the square of the change in dipole moment (Δμ²).
Ground State Dipole Moment (μg) The dipole moment of the molecule in its electronic ground state.Can be determined computationally or through experimental methods.
Excited State Dipole Moment (μe) The dipole moment of the molecule in its first excited singlet state.Estimated from the solvatochromic data and provides insight into the charge distribution in the excited state.

Theoretical chemistry provides powerful methods for predicting intramolecular charge transfer (ICT) and the resulting electrochromic properties of molecules. nih.gov Electrochromism is the phenomenon where a material changes color in response to an applied electrical potential. This property is intimately linked to the ability of a molecule to undergo significant changes in its electronic structure and charge distribution.

Time-dependent density functional theory (TD-DFT) is a widely used computational method to predict the excitation energies and oscillator strengths of electronic transitions, including those with a charge-transfer character. nih.gov By analyzing the molecular orbitals involved in a particular electronic transition, it is possible to determine the extent and direction of charge transfer. For instance, if the HOMO is localized on one part of the molecule (the electron donor) and the LUMO is on another part (the electron acceptor), the HOMO-LUMO transition will have a strong ICT character.

The change in dipole moment between the ground and excited states (Δμ), which can be calculated using quantum mechanical methods, is a key indicator of the extent of intramolecular charge transfer. nih.gov A large Δμ suggests a significant redistribution of charge upon excitation, which is a prerequisite for strong electrochromic behavior.

Computational models can also be used to design molecules with enhanced electrochromic properties. By systematically modifying the structure of a molecule, for example, by adding electron-donating or electron-withdrawing groups to the this compound scaffold, it is possible to tune the HOMO and LUMO energy levels and thereby control the color and efficiency of the electrochromic switching.

The table below summarizes key computational predictions related to intramolecular charge shifts and electrochromism.

Predicted PropertyComputational MethodSignificance
Excitation Energies TD-DFTPredicts the absorption wavelength (color) of the molecule.
Oscillator Strength TD-DFTIndicates the intensity of the electronic transition.
Change in Dipole Moment (Δμ) Quantum Mechanics (e.g., DFT)Quantifies the extent of intramolecular charge transfer upon excitation.
Molecular Orbital Analysis DFTVisualizes the location of electron density before and after excitation, confirming the direction of charge transfer.

Role of 2 Methyl 1,2 Dihydroisoquinoline in the Development of Functional Molecules and Advanced Materials

Precursor in the Synthesis of Voltage-Sensitive Dyes (e.g., ANNINE Dyes)

Design Principles for Electrochromic Probes

Electrochromic voltage-sensitive dyes, like ANNINE-6 and ANNINE-6plus, are designed to detect changes in the electric field across a neuronal membrane. nih.govnih.gov Their mechanism relies on a phenomenon called electrochromism (a form of solvatochromism), where a molecule's absorption or emission spectrum shifts in response to changes in the local electric field. nih.gov

The fundamental design of these probes involves a donor-π-acceptor structure. The 2-Methyl-1,2-dihydroisoquinoline moiety often acts as the electron donor part of the molecule. This structure is connected via a conjugated π-system to an electron acceptor group. When the membrane potential of a neuron changes, the resulting alteration in the strong local electric field (on the order of 10^5 V/cm) induces a shift in the electronic ground and excited states of the dye molecule. nih.gov This shift causes a change in the dye's fluorescence, which can be detected optically. For optimal sensitivity, it is crucial that the dye molecules align properly within the membrane and are present on only one side of the lipid bilayer; otherwise, the opposing spectral shifts would cancel each other out. nih.gov

Development for Optical Recording Applications (e.g., Voltage Imaging, Membrane Potential Oscillations)

Voltage-sensitive dyes like the ANNINE series enable high-speed optical recording of neuronal activity, offering temporal resolutions that are 10 to 100 times faster than conventional calcium imaging. nih.gov This allows for the detection of both subthreshold membrane potential changes and rapid action potentials. nih.govnih.gov

The application of these dyes, particularly with two-photon microscopy, facilitates in-vivo, depth-resolved imaging of membrane potential oscillations in specific neuronal populations, such as Purkinje cells in awake animals. nih.govnih.gov This technique, known as voltage imaging, provides a non-invasive method to monitor electrical signals from multiple sites simultaneously. nih.gov The spectral properties of ANNINE dyes also permit their use in conjunction with other indicators, like the green fluorescent calcium indicator GCaMP6, for multimodal imaging of neuronal function. nih.gov This capability has been instrumental in studying dendritic integration and other complex neural processes in real-time. nih.govnih.gov

Building Block for Bioactive Scaffolds in Medicinal Chemistry

The dihydroisoquinoline framework is a privileged scaffold in medicinal chemistry due to its presence in many biologically active compounds and its synthetic versatility. researchgate.netrsc.org

Utilization in Heterocyclic Compound Synthesis

The 1,2-dihydroisoquinoline (B1215523) core is a versatile starting point for the synthesis of more complex heterocyclic systems. researchgate.net Various synthetic strategies, including photocatalytic [4+2] cycloadditions and multi-component reactions, have been developed to construct diverse molecular architectures from dihydroisoquinoline precursors. rsc.orgrsc.org For instance, researchers have developed methods to synthesize dihydroisoquinoline-1,4-diones from simple precursors, highlighting the utility of this scaffold in creating fused heterocyclic units that are common in drug molecules and functional materials. rsc.org These synthetic routes are valuable because they allow chemists to build libraries of complex molecules for screening and drug discovery programs. researchgate.netrsc.org

Exploration of Dihydroisoquinoline Units in Natural Product Analogs (e.g., Lamellarins, Ecteinascidins)

The structural core of 1,2-dihydroisoquinoline is related to the 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) system, which is a foundational element in a vast array of isoquinoline (B145761) alkaloids with significant biological activities. rsc.org While direct synthesis of lamellarin or ecteinascidin analogs from this compound is less commonly cited, the broader dihydroisoquinoline and THIQ scaffolds are central to the structure of these and many other natural products. The development of synthetic methods for these core structures is driven by the goal of creating analogs of potent natural products. The Bischler-Napieralski reaction, for example, is a classic method that generates 3,4-dihydroisoquinolines, which are then reduced to the THIQ skeleton, a key step in accessing the core of many bioactive alkaloids. rsc.org

Design of Analogs with Potential Therapeutic Relevance (e.g., Anti-Alzheimer Agents)

The dihydroisoquinoline motif is actively being explored for the development of agents to treat neurodegenerative conditions like Alzheimer's disease. nih.gov The strategy often involves creating multi-target-directed ligands (MTDLs) that can interact with several pathological targets simultaneously, such as cholinesterases (AChE) and monoamine oxidases (MAOs). nih.govnih.gov

For example, novel hybrid compounds have been synthesized by fusing the pharmacophoric features of a 3,4-dihydro-2(1H)-quinolinone with dithiocarbamate, creating molecules with potent inhibitory effects on both AChE and MAOs. nih.gov In other research, benzothiazole-isoquinoline derivatives have shown promise as MAO inhibitors. nih.gov The design of such MTDLs is considered a promising approach for complex diseases like Alzheimer's, as it may offer a better therapeutic profile than single-target agents. researchgate.net

Below is a table summarizing the inhibitory activities of selected dihydroquinoline and related heterocyclic derivatives against enzymes relevant to Alzheimer's disease.

Compound IDTarget EnzymeIC₅₀ (µM)Reference
3eeeAChE0.28 nih.gov
3ehAChE0.34 nih.gov
3ehMAO-A0.91 nih.gov
3ehMAO-B2.81 nih.gov
4gMAO14.80 nih.gov
4dMAO64.83 nih.gov

Applications in Organic Synthesis beyond Medicinal Chemistry

The unique structural and electronic properties of this compound have positioned it as a valuable building block in various domains of organic synthesis, extending beyond its applications in medicinal chemistry. Its reactivity as a cyclic enamine and its potential for further functionalization make it a versatile precursor for the construction of complex molecular architectures and for the development of novel catalytic systems.

Precursor for the Synthesis of Complex Alkaloids and Natural Product Analogues

The 1,2-dihydroisoquinoline scaffold is a key structural motif found in a wide array of isoquinoline alkaloids, many of which exhibit significant biological activities. Consequently, this compound serves as a strategic starting material for the semisynthesis and total synthesis of these complex natural products.

Researchers have successfully employed 1,2-dihydroisoquinoline derivatives in cascade reactions to construct intricate alkaloid frameworks. nih.gov These strategies often leverage the inherent reactivity of the enamine moiety within the dihydroisoquinoline ring to initiate a sequence of bond-forming events, rapidly assembling the core structure of the target alkaloid. A modified Pomeranz-Fritsch cyclization has been reported to provide access to a diverse range of 1,2-dihydroisoquinolines, which can then be further elaborated into natural products. nih.gov This approach highlights the utility of the dihydroisoquinoline core as a versatile intermediate in synthetic campaigns toward complex molecules.

The synthesis of isoquinoline alkaloids often involves the strategic introduction of substituents at various positions of the heterocyclic ring. The 2-methyl group in this compound provides a stable handle that can influence the regioselectivity of subsequent reactions and is a common feature in many naturally occurring alkaloids.

PrecursorReaction TypeProduct ClassReference
1,2-Dihydroisoquinoline ScaffoldCascade ReactionsIsoquinoline Alkaloid Frameworks nih.gov
1,2-DihydroisoquinolinesModified Pomeranz-Fritsch Cyclization / Further FunctionalizationIsoquinoline Natural Products nih.gov

Role in Cycloaddition Reactions

The electron-rich enamine character of this compound suggests its potential as a reactive component in various cycloaddition reactions, a powerful class of transformations for the construction of cyclic and heterocyclic systems. While specific examples detailing the participation of this compound in cycloadditions are not extensively documented, the reactivity of analogous 1,2-dihydroquinoline (B8789712) systems provides valuable insights into its potential.

For instance, 1,2-dihydroquinolines have been utilized in hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) reactions. nih.gov This transformation proceeds through a [3+2] cycloaddition of a hydrazine-derived intermediate with the carbonyl group, followed by a retro-[3+2] cycloaddition to release the cyclized product. The enamine-like double bond in this compound could potentially engage in similar cycloaddition pathways, serving as a two-atom component in [2+n] cycloadditions.

Furthermore, the general principles of cycloaddition reactions, such as the Diels-Alder reaction ([4+2] cycloaddition) and various [2+2] cycloadditions, are fundamental in synthetic organic chemistry for the formation of six- and four-membered rings, respectively. libretexts.orgslideshare.net The double bond of this compound could act as a dienophile in Diels-Alder reactions with suitable dienes or as a 2π component in photochemical or thermal [2+2] cycloadditions with alkenes or ketenes. youtube.commdpi.com The feasibility and stereochemical outcome of such reactions would be governed by the frontier molecular orbitals (HOMO and LUMO) of the reacting partners.

Reaction TypeReactant ClassPotential ProductMechanistic Insight
[4+2] Cycloaddition (Diels-Alder)DieneSpiro- or Fused-Ring SystemsThis compound as dienophile
[2+2] CycloadditionAlkene/KeteneFused Cyclobutane/β-Lactam RingsThermally or photochemically induced
Ring-Closing Carbonyl-Olefin MetathesisCarbonyl-containing substrateFused Heterocyclic SystemsAnalogy to 1,2-dihydroquinolines

Ligand in Homogeneous Catalysis

Nitrogen-containing heterocyclic compounds are widely employed as ligands in homogeneous catalysis due to the ability of the nitrogen atom to coordinate to a metal center, thereby influencing its catalytic activity and selectivity. While the direct application of this compound as a ligand is an emerging area, the broader class of isoquinoline derivatives has demonstrated significant potential in this field.

For example, 1-(2'-diphenylphosphino-1'-naphthyl)isoquinoline has proven to be a useful ligand in catalytic asymmetric synthesis, including hydroboration and allylic alkylation reactions. acs.org This highlights the potential of the isoquinoline framework to serve as a scaffold for the design of chiral ligands that can induce enantioselectivity in metal-catalyzed transformations. The this compound core, with its defined stereochemistry at the nitrogen atom upon coordination and the potential for introducing further chiral elements, represents a promising platform for the development of novel ligands.

Furthermore, mixed ligand complexes of Co(II) incorporating 8-hydroxyquinoline (B1678124) have been synthesized and utilized as catalysts in the hydrolysis of esters. iosrjournals.org This demonstrates the ability of quinoline-type structures to participate in the formation of catalytically active metal complexes. The N-methyl group and the specific steric and electronic properties of the dihydroisoquinoline ring in this compound could offer unique coordination properties, potentially leading to catalysts with novel reactivity and selectivity.

Ligand ScaffoldMetalCatalytic ApplicationReference
1-(2'-Diphenylphosphino-1'-naphthyl)isoquinolinePalladiumAsymmetric Hydroboration, Allylic Alkylation acs.org
8-HydroxyquinolineCobalt(II)Ester Hydrolysis iosrjournals.org

Building Block for Functional Dyes and Advanced Materials

The chromophoric properties of extended π-conjugated systems containing heterocyclic moieties make them attractive candidates for the development of functional dyes and advanced materials. The isoquinoline nucleus is a component of several known dyes and pigments. The 1,2-dihydroisoquinoline structure, with its potential for extended conjugation through appropriate substitution, presents opportunities for the design of novel chromophores.

While the specific use of this compound in the synthesis of advanced materials is not yet a well-established field, its structural features suggest potential avenues for exploration. The introduction of electron-donating or electron-withdrawing groups onto the dihydroisoquinoline ring system could be used to tune the electronic properties and, consequently, the absorption and emission characteristics of the resulting molecules. This could lead to the development of new fluorescent probes, organic light-emitting diode (OLED) materials, or components for dye-sensitized solar cells. The ability to polymerize or incorporate this heterocyclic unit into larger macromolecular structures could also pave the way for new functional polymers with tailored optical or electronic properties.

Future Directions and Emerging Research Avenues for 2 Methyl 1,2 Dihydroisoquinoline

Development of Novel Asymmetric Synthetic Methodologies

The creation of chiral isoquinoline (B145761) derivatives is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. nih.gov Future research is heavily focused on developing new and efficient asymmetric methods to control the stereochemistry at the C1 position.

Emerging strategies move beyond classical approaches, focusing on catalytic asymmetric reactions that offer high enantioselectivity and atom economy. Asymmetric hydrogenation and transfer hydrogenation are key areas of development. For instance, chiral ruthenium (Ru), rhodium (Rh), and iridium (Ir) complexes are being employed for the asymmetric hydrogenation of the C=N bond in dihydroisoquinolinium salts, which are precursors to 2-methyl-1,2-dihydroisoquinolines. mdpi.com Similarly, the asymmetric transfer hydrogenation of 1-substituted dihydroisoquinolines using catalysts like Ru(II)-diamine complexes has proven effective for accessing valuable chiral tetrahydroisoquinoline scaffolds, with the dihydroisoquinoline being a critical intermediate. mdpi.com

Another promising avenue is the use of organocatalysis. Chiral primary amines have been used to catalyze enantioselective [3 + 2] 1,3-dipolar cycloadditions to construct complex dinitrogen-fused heterocycles containing the tetrahydroisoquinoline core with high diastereo- and enantioselectivities (up to 96% ee). nih.gov Additionally, catalytic asymmetric allylation using copper catalysts paired with chiral ligands like DTBM-SEGPHOS allows for the stereoselective introduction of an allyl group at the C1 position of 3,4-dihydroisoquinolines. nih.gov These methods provide a foundation for developing asymmetric syntheses applicable to N-methylated dihydroisoquinolines.

Table 1: Overview of Asymmetric Synthetic Methodologies for Isoquinoline Scaffolds
MethodologyCatalyst/Reagent TypeKey TransformationReported SelectivityReference
Asymmetric Transfer HydrogenationRuthenium (Ru) or Iridium (Ir) complexes with chiral diamine ligandsReduction of C=N bond in Dihydroisoquinolines (DHIQs)High enantiomeric excess (up to 87% ee) mdpi.com
Asymmetric AllylationCopper (Cu) catalyst with chiral phosphine (B1218219) ligands (e.g., DTBM-SEGPHOS)Addition of allyl group to C1 positionGood yield and stereoselectivity nih.gov
1,3-Dipolar CycloadditionChiral primary amine (Organocatalysis)Construction of pyrazolidine-fused tetrahydroisoquinolinesUp to 96% ee and high diastereoselectivity nih.gov
Asymmetric HydrogenationRhodium (Rh) catalystsDirect hydrogenation of the isoquinoline coreChallenging but a key area of research mdpi.com

Exploration of Catalytic Approaches for Derivatization

The functionalization of the pre-formed 2-methyl-1,2-dihydroisoquinoline ring system is a powerful strategy for creating molecular diversity. Modern research is exploring a range of catalytic methods to achieve previously challenging transformations.

Transition-metal catalysis is at the forefront of this exploration. Palladium-catalyzed reactions, for example, enable the direct activation of both C(sp²)–H and C(sp³)–H bonds, allowing for the modular synthesis of dihydroisoquinoline structures through radical processes. nih.gov Gold-catalyzed formal [4+2] cycloadditions between ynamides and imines offer a novel method to construct the 1,2-dihydroisoquinoline (B1215523) core in a single step. nih.gov Furthermore, photocatalysis is emerging as a powerful tool, as demonstrated by a skeleton-editing [4+2] strategy to synthesize dihydroisoquinoline-1,4-diones from simple precursors under mild conditions. nih.gov

Copper and iron catalysts are also proving to be versatile for C-H functionalization. These simple and inexpensive metals can catalyze the direct coupling of both N-protected and unprotected tetrahydroisoquinolines with nucleophiles like indoles at the C1 position. acs.org While demonstrated on the tetrahydroisoquinoline system, the mechanistic principles are applicable to the derivatization of the enamine-like double bond in this compound. Another innovative approach involves the deconstruction of the isoquinoline ring; under transition-metal-free conditions, N-isoquinolinium salts can react as two-carbon synthons to build novel quinoline (B57606) derivatives. rsc.org

Table 2: Catalytic Derivatization Approaches
Catalyst TypeReaction TypeResulting Structure/FunctionalizationReference
Palladium (Pd)C(sp²)–H and C(sp³)–H activationAnnulation to form dihydro-isoquinolines nih.gov
Gold (Au)Formal [4+2] CycloadditionFormation of the 1,2-dihydroisoquinoline core nih.gov
Copper (Cu) / Iron (Fe)C-H Functionalization / Cross-Coupling1-Indolyl-tetrahydroisoquinolines acs.org
Photocatalyst (e.g., Iridium-based)Skeleton-Editing [4+2] CyclizationDihydroisoquinoline-1,4-diones nih.gov
None (Transition-Metal-Free)Hydride Transfer-Initiated Deconstruction3-(2-aminomethyl)aryl quinolines rsc.org

Advanced Spectroscopic Techniques for Real-time Monitoring of Reactions

Optimizing the synthesis and derivatization of this compound requires a deep understanding of reaction kinetics, intermediates, and byproduct formation. Advanced spectroscopic techniques, particularly when coupled with continuous-flow processing, are revolutionizing the ability to monitor these reactions in real time.

In-line monitoring provides a continuous stream of data, allowing for rapid optimization of reaction conditions such as temperature and flow rate. nih.gov Techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy are particularly powerful. nih.govrsc.org For instance, FT-IR can be used in automated flow systems to quantify the consumption of reactants and the formation of products in real time. rsc.org This is often enhanced by using chemometric methods, such as partial least squares (PLS) regression, to deconstruct complex spectra and determine the concentration of individual species. rsc.orgdiva-portal.org

Other emerging techniques include benchtop Nuclear Magnetic Resonance (NMR) spectroscopy, which can be integrated into flow setups to monitor reactions and optimize processes, enhancing sustainability by minimizing waste. magritek.com For rapid analysis without chromatography, Probe Electrospray Ionization Mass Spectrometry (PESI-MS) allows for the direct monitoring of changes in molecular weight information from a reaction mixture. shimadzu.com Looking further ahead, techniques like 2D-IR and Time-Resolved Infrared (TRIR) spectroscopy promise to provide unprecedented detail on the molecular interactions and structural changes that occur on ultrafast timescales during a chemical reaction. numberanalytics.com

Table 3: Advanced Techniques for Real-time Reaction Monitoring
TechniqueKey AdvantageInformation GainedReference
In-line FT-IR SpectroscopyContinuous, quantitative data in flow systemsReactant/product concentrations, kinetics rsc.org
In-line Raman SpectroscopyNon-invasive, compatible with aqueous/solid phasesReaction progress, impurity formation nih.gov
Benchtop NMR SpectroscopyRich structural information in real timeStructural confirmation, kinetic profiles magritek.com
Probe Electrospray Ionization (PESI-MS)Rapid analysis without chromatographyMolecular weight changes, reaction completion shimadzu.com
2D-IR / TRIR SpectroscopyUltrafast timescale resolutionReaction mechanisms, transient intermediates numberanalytics.com

Integration with Computational Design for Rational Drug Discovery

Computational chemistry is becoming an indispensable tool in the development of new drugs based on the isoquinoline framework. By predicting molecular properties and reaction outcomes, computational models can guide synthetic efforts, saving time and resources. This integration is central to the concept of rational drug discovery.

Quantum chemical methods, such as Density Functional Theory (DFT) and molecular orbital calculations, are used to investigate reaction mechanisms and predict the stability and reactivity of this compound derivatives. acs.orgnih.govnih.gov For example, molecular orbital calculations have been used to design 1,2-dihydroisoquinoline-N-acetic acid derivatives as brain-specific chemical delivery systems, predicting that hydrolysis of the carriers would accelerate their oxidation rate, thereby improving delivery efficiency. nih.gov

These computational predictions are crucial for structure-activity relationship (SAR) studies. In one study, researchers simplified the natural product lycobetaine to an active isoquinoline derivative and then performed systematic SAR studies to discover a compound with potent inhibitory activity against neuroendocrine prostate cancer cells. nih.gov Computational modeling of properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can help explain and predict the electronic behavior and activity of different derivatives, guiding the synthesis of more potent and selective agents. acs.org

Table 4: Computational Methods in Rational Drug Discovery
Computational MethodPurposePredicted/Calculated PropertyReference
Molecular Orbital CalculationsDesign of drug delivery systemsOxidation stability, reaction rates nih.gov
Density Functional Theory (DFT)Investigation of reaction mechanismsTransition state energies, reaction pathways nih.gov
HOMO/LUMO Energy CalculationPrediction of molecular propertiesElectronic properties, reactivity, stability acs.org
Structure-Activity Relationship (SAR)Optimization of lead compoundsBiological activity based on structural changes nih.gov

Novel Applications in Materials Science and Chemical Sensing

While traditionally explored for their biological activity, derivatives of dihydroisoquinoline are finding new applications in materials science and chemical sensing. Their rigid, heteroaromatic structure and the presence of nitrogen atoms impart unique electronic and photophysical properties.

Certain isoquinoline derivatives are being investigated as advanced luminescent materials for use in fluorescent sensors, light sources, and optical recording systems. acs.orgmdpi.com The fluorescence properties are highly dependent on the chemical structure; for example, attaching a rigid four-membered lactam ring to an isoquinoline core was found to restrict rotation and lead to a very high fluorescence quantum yield of 0.963. mdpi.com Dihydrothieno[2,3-c]isoquinolines have been specifically studied for their photophysical characteristics as potential luminous compounds. acs.orgresearchgate.net

The same class of dihydrothieno[2,3-c]isoquinoline derivatives has also shown promise as corrosion inhibitors for mild steel in acidic solutions. acs.orgresearchgate.net The nitrogen and other heteroatoms in the structure can coordinate to the metal surface, forming a protective layer that inhibits corrosion. researchgate.net Furthermore, the ability of the nitrogen atoms in the isoquinoline core to bind with metal ions makes these scaffolds ideal candidates for developing chemical sensors. By functionalizing the ring with a fluorophore, sensors can be designed to detect heavy metal ions like Cu²⁺, Hg²⁺, and Zn²⁺ through changes in their fluorescence signals upon ion binding. nih.gov

Table 5: Emerging Applications in Materials Science and Sensing
Application AreaDerivative TypeUnderlying PrincipleReference
Luminescent MaterialsIsoquinoline-lactams, DihydrothienoisoquinolinesStructural rigidity and π-conjugation lead to fluorescence acs.orgmdpi.com
Corrosion InhibitionDihydrothieno[2,3-c]isoquinolinesAdsorption onto metal surfaces via heteroatoms acs.orgresearchgate.net
Chemical SensingFluorophore-functionalized isoquinolinesCoordination of nitrogen atoms to metal ions alters fluorescence nih.gov

Q & A

Q. What are the key synthetic routes for preparing 2-Methyl-1,2-dihydroisoquinoline, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves alkylation of dihydroisoquinoline derivatives. For example, methyl iodide reacts with this compound to yield N-alkylated products (e.g., 2,2-dimethyl-1,2,3,4-tetrahydroisoquinoline iodide) with high regioselectivity for nitrogen over carbon . Optimization includes:
  • Catalyst Selection : Use of Lewis acids or transition-metal catalysts to enhance reaction rates.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve alkyl halide reactivity.
  • Temperature Control : Reactions typically proceed at 50–80°C to balance yield and side-product formation.

Q. How can UV-Vis spectroscopy be applied to quantify this compound in reaction mixtures?

  • Methodological Answer : The compound exhibits distinct absorption maxima at 234 nm and 329 nm in ethanol, enabling quantitative analysis. Key steps include:
  • Calibration Curve : Prepare standard solutions (0.1–10 mM) and measure absorbance at 329 nm (higher sensitivity).
  • Interference Checks : Confirm no overlapping signals from byproducts (e.g., tetrahydroisoquinoline derivatives) .
  • Validation : Cross-validate with NMR or HPLC for accuracy.

Advanced Research Questions

Q. How do competing alkylation pathways (N- vs. C-alkylation) affect reaction outcomes, and how can regioselectivity be controlled?

  • Methodological Answer : N-alkylation dominates due to the nucleophilic nitrogen in the enamine system, as observed in reactions with methyl iodide yielding >90% N-methylated products . To favor C-alkylation:
  • Steric Hindrance : Use bulky electrophiles (e.g., tert-butyl halides) to disfavor nitrogen attack.
  • Catalytic Strategies : Transition-metal catalysts (e.g., Ru or Co complexes) can redirect selectivity via chelation-assisted C–H activation .
  • Computational Modeling : DFT studies predict transition-state energies to guide reagent design.

Q. What analytical challenges arise in characterizing this compound derivatives, and how can they be resolved?

  • Methodological Answer : Challenges include:
  • Chromatographic Co-elution : Gas-liquid chromatography (GLC) may fail to separate dihydroisoquinoline isomers. Solution : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradients .
  • Spectroscopic Overlaps : Similar IR or NMR signals for alkylated products. Solution : Employ high-resolution mass spectrometry (HRMS) or 2D NMR (e.g., NOESY) for structural confirmation .

Q. How can combinatorial chemistry strategies diversify this compound scaffolds for drug discovery?

  • Methodological Answer : Parallel synthesis techniques enable rapid diversification:
  • Substrate Scope : React 1,2-dihydroisoquinoline with diverse electrophiles (e.g., indole derivatives) to generate libraries (e.g., 1-(3-indolyl)-1,2-dihydroisoquinolines) .
  • Automation : Use liquid-handling robots for high-throughput screening of reaction conditions.
  • Table 1 : Example Yields from Parallel Synthesis
ElectrophileProductYield (%)
Methyl iodideN-Methyl derivative89
Benzoyl chlorideC-Benzoylated analog75
Propargyl bromideAlkyne-functionalized compound82

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported synthetic yields for Boc-protected derivatives?

  • Methodological Answer : Variations in yields (e.g., 76–98% for Boc-protected amino acids) may stem from:
  • Substrate Sensitivity : Tyrosine derivatives (e.g., Boc-Tyr-OMe) show lower yields due to phenolic hydroxyl reactivity. Solution : Use protecting groups (e.g., Trt) for side-chain stabilization .
  • Reagent Purity : Ensure BBDI (1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline) is freshly prepared to avoid hydrolysis. Validate purity via TLC (Rf = 0.5 in hexane/EtOAc 3:1) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.